
Molybdenum--titanium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–titanium (1/3) is a compound consisting of molybdenum and titanium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of molybdenum and titanium results in a material that exhibits high strength, corrosion resistance, and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–titanium (1/3) typically involves high-temperature methods. One common approach is the short-time melting of pressed powder mixtures of molybdenum and titanium using a high-frequency furnace. This process is conducted under an argon atmosphere to prevent oxidation . The reaction conditions often include temperatures ranging from 1200°C to 1950°C, depending on the desired phase and properties of the final product .
Industrial Production Methods: In industrial settings, the production of molybdenum–titanium (1/3) may involve advanced metallurgical techniques such as vacuum arc remelting or electron beam melting. These methods ensure the purity and homogeneity of the alloy, which are crucial for its performance in high-stress applications. The use of protective atmospheres, such as argon or helium, is essential to prevent contamination during the melting and solidification processes .
Chemical Reactions Analysis
Types of Reactions: Molybdenum–titanium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, when exposed to oxygen at elevated temperatures, the compound can form oxides such as molybdenum trioxide (MoO3) and titanium dioxide (TiO2) .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–titanium (1/3) include hydrogen peroxide, which acts as both an oxidizing and complexing agent . Other reagents may include acids, hydroxides, and ammonia, depending on the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of molybdenum–titanium (1/3) include various oxides and mixed metal oxides. These products are often characterized by their high thermal stability and resistance to corrosion, making them suitable for use in harsh environments .
Scientific Research Applications
Molybdenum–titanium (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, the compound’s biocompatibility makes it a candidate for use in medical implants and prosthetics . Additionally, its high strength and corrosion resistance make it valuable in industrial applications, such as aerospace and automotive engineering .
Mechanism of Action
The mechanism of action of molybdenum–titanium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer by providing active sites for the adsorption and activation of reactants. In biological systems, the compound’s biocompatibility is attributed to its ability to form stable oxide layers that prevent adverse reactions with bodily tissues .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to molybdenum–titanium (1/3) include other molybdenum-titanium alloys, as well as alloys containing elements such as niobium, tungsten, and vanadium . These compounds share some properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics.
Uniqueness: Molybdenum–titanium (1/3) is unique due to its specific ratio of molybdenum to titanium, which imparts a balance of properties that are not found in other alloys. This compound’s combination of high thermal stability, corrosion resistance, and biocompatibility makes it particularly valuable in applications where these properties are critical .
Properties
CAS No. |
71893-12-4 |
|---|---|
Molecular Formula |
MoTi3 |
Molecular Weight |
239.55 g/mol |
IUPAC Name |
molybdenum;titanium |
InChI |
InChI=1S/Mo.3Ti |
InChI Key |
CAMZMVFMXVUDRS-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


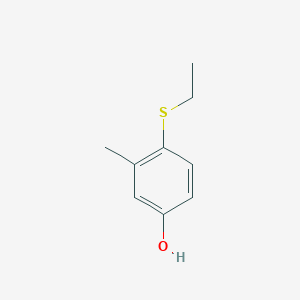
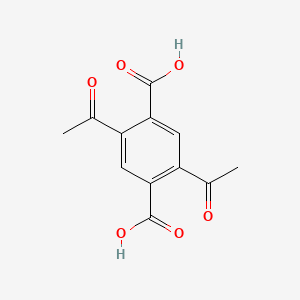
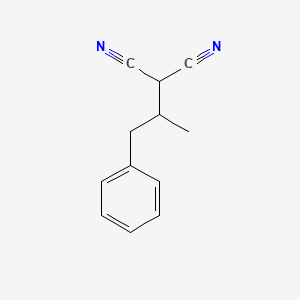


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
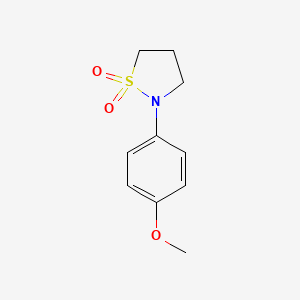


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

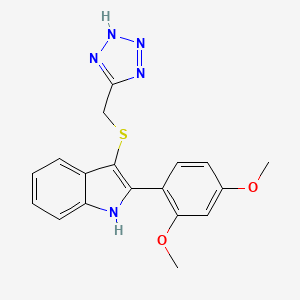
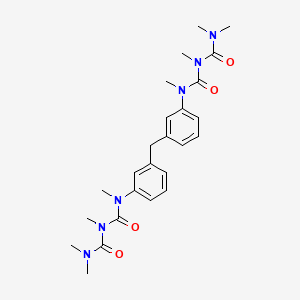
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
